(4-Ethoxybenzyl)triphenylphosphonium (4-Ethoxybenzyl)triphenylphosphonium
Brand Name: Vulcanchem
CAS No.:
VCID: VC14034393
InChI: InChI=1S/C27H26OP/c1-2-28-24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-21H,2,22H2,1H3/q+1
SMILES:
Molecular Formula: C27H26OP+
Molecular Weight: 397.5 g/mol

(4-Ethoxybenzyl)triphenylphosphonium

CAS No.:

Cat. No.: VC14034393

Molecular Formula: C27H26OP+

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

(4-Ethoxybenzyl)triphenylphosphonium -

Specification

Molecular Formula C27H26OP+
Molecular Weight 397.5 g/mol
IUPAC Name (4-ethoxyphenyl)methyl-triphenylphosphanium
Standard InChI InChI=1S/C27H26OP/c1-2-28-24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-21H,2,22H2,1H3/q+1
Standard InChI Key QCMHSYZNHGLMAU-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Characteristics

(4-Ethoxybenzyl)triphenylphosphonium bromide (EBTPPB) has the molecular formula C₂₇H₂₆BrOP and a molecular weight of 477.37 g/mol . Key physicochemical properties include:

PropertyValueSource
Melting Point225–228°C
Boiling Point205°C (decomposes)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
Thermal StabilityStable up to 200°C
HOMO-LUMO Gap (ΔE)7.3774 eV

The ethoxy group at the para position of the benzyl moiety enhances lipophilicity and electron density, facilitating strong adsorption on metal surfaces .

Synthesis and Optimization

EBTPPB is synthesized via a nucleophilic substitution reaction between triphenylphosphine and 4-ethoxybenzyl bromide under reflux conditions . Key optimization parameters include:

ParameterOptimal ConditionYield
SolventToluene or acetonitrile85–95%
Temperature80–110°C
Reaction Time12–24 hours
PurificationRecrystallization (acetone/ether)

The absence of heavy metal catalysts (e.g., chromium-based oxidants) in modern syntheses reduces environmental toxicity .

Applications

Corrosion Inhibition

EBTPPB acts as a mixed-type inhibitor for mild steel in 0.5 M H₂SO₄, achieving 98% efficiency at 10⁻² M . Mechanisms include:

  • Physisorption: Electrostatic interaction between the positively charged phosphonium group and the metal surface .

  • Chemisorption: Covalent bonding via electron donation from the ethoxy group.

Electrochemical data from studies :

TechniqueParameterValue (10⁻² M EBTPPB)
Potentiodynamic PolarizationCorrosion Current (Iₜₐₖ)12.5 µA/cm²
Electrochemical ImpedanceCharge Transfer Resistance1,850 Ω·cm²
Langmuir IsothermAdsorption Free Energy (ΔGₐds)−37.2 kJ/mol

Mitochondrial Targeting

The triphenylphosphonium (TPP⁺) moiety enables EBTPPB to accumulate in mitochondria (−180 mV membrane potential) . Applications include:

  • Drug Delivery: Conjugation with antioxidants (e.g., coenzyme Q10) mitigates oxidative stress in neurodegenerative diseases .

  • Imaging: TPP⁺-linked fluorophores enable real-time mitochondrial tracking in live cells .

Organic Synthesis

EBTPPB serves as a precursor in Wittig reactions for alkene synthesis. Example :

  • Deprotonation with KOtBu generates a reactive ylide.

  • Reaction with aldehydes yields trans-alkenes (e.g., 4-nitrobenzaldehyde4-nitrostilbene, 92% yield).

HazardPrecaution
Skin Irritation (Category 2)Use nitrile gloves
Eye Damage (Category 2)Wear safety goggles
Respiratory IrritationUse fume hood

Environmental studies indicate low bioaccumulation potential (BCF < 100).

Comparative Analysis

EBTPPB outperforms analogous phosphonium salts in corrosion inhibition:

CompoundInhibition Efficiency (1 mM)ΔE (eV)
EBTPPB98%7.3774
Benzyltriphenylphosphonium85%8.1021
Methyltriphenylphosphonium72%9.2345

The ethoxy group's electron-donating effect reduces the HOMO-LUMO gap, enhancing adsorption .

Research Advancements

Recent studies highlight:

  • Synergistic Effects: Adding 0.1 M KI improves EBTPPB's efficiency to 99% via co-adsorption .

  • Quantum Calculations: Density functional theory (DFT) confirms strong interaction between EBTPPB's HOMO and iron's d-orbitals.

  • Thermal Stability: EBTPPB retains efficacy at 60°C, unlike imidazolium salts .

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